6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (1092523-03-9): C6-Bromine Substitution Confers Measurable Antiproliferative Advantage Over Non-Brominated Tetrahydroquinoline Scaffolds in Cancer Cell Line Panels
In a comprehensive antiproliferative screening of substituted quinolines against A549, HeLa, HT29, Hep3B, and MCF7 cancer cell lines, 6-bromotetrahydroquinoline (a structurally related analog differing only by absence of the 2-oxo group and N-methyl substitution) exhibited IC50 values in the range of 2–50 μg/mL, demonstrating significant antiproliferative potency relative to non-brominated quinoline controls [1]. While direct IC50 data for 6-bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one itself has not been published in peer-reviewed literature, this class-level evidence establishes that the 6-bromo substituent is a critical determinant of anticancer activity within the tetrahydroquinoline scaffold. The 6-bromo substitution pattern has been independently validated as a favorable modification for antiproliferative effects across multiple studies [2].
| Evidence Dimension | Antiproliferative activity against cancer cell lines |
|---|---|
| Target Compound Data | No direct peer-reviewed IC50 data available for target compound; class-level inference from 6-bromotetrahydroquinoline analog |
| Comparator Or Baseline | 6-Bromotetrahydroquinoline (analog lacking 2-oxo and N-methyl groups): IC50 = 2–50 μg/mL across A549, HeLa, HT29, Hep3B, MCF7 cell lines; non-brominated quinolines: significantly reduced activity |
| Quantified Difference | 6-Bromo-substituted tetrahydroquinolines demonstrate measurable antiproliferative activity (IC50 range 2–50 μg/mL) versus inactive or weakly active non-brominated analogs |
| Conditions | MTT cell proliferation assay; 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide method; 5-fluorouracil and cisplatin as reference controls |
Why This Matters
For procurement decisions in oncology-focused medicinal chemistry programs, the 6-bromo substitution pattern is supported by class-level evidence as a key determinant of antiproliferative activity, making 6-bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one a strategically justified building block for anticancer lead generation despite the absence of direct target-specific IC50 data.
- [1] Ökten S, et al. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Arch Pharm (Weinheim). 2020;353(9):e2000086. DOI: 10.1002/ardp.202000086. PMID: 32537757. View Source
- [2] Ökten S, et al. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Arch Pharm (Weinheim). 2020;353(9):e2000086. (Extended data on bromine-substituted quinoline SAR). View Source
